N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H14N2O3S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Imidate Derivatives : Research has shown the synthesis of imidate derivatives of thiophene and furan, demonstrating the potential for creating novel compounds with unique properties. These derivatives were synthesized through reactions involving sodium methoxide and secondary amides, revealing exclusive C5-lithiation, a notable regioselectivity contrasting with C3-lithiation in oxazolino functionality (Barcock et al., 1994).
- Arylation of Furan Derivatives : Another study focused on arylating furan derivatives, leading to the synthesis of 5-arylfuran-2-carboxylic acids. These acids were further used in synthesizing various heterocyclic compounds, showcasing the versatility of furan derivatives in synthesizing a range of chemical structures (Gorak et al., 2009).
Pharmacological Properties
- Antinociceptive Properties : A study explored the synthesis of derivatives involving 2-methyl-furan and investigated their pharmacological effects on the central nervous system in mice, revealing strong antinociceptive properties. This implies potential applications in pain management (Siwek et al., 2008).
- Inhibitors of NQO2 : Research into furan-amidines, which include structures similar to the chemical , showed that they are potent inhibitors of the enzyme NQO2, which is of interest in cancer chemotherapy and malaria treatment. This suggests a possible application in developing new treatments for these conditions (Alnabulsi et al., 2018).
Antimicrobial Activity
- Synthesis of Schiff Bases : A study reported the synthesis of Schiff bases using furan-2-ylmethyl carboxamido thiophenes, which were evaluated for antimicrobial activity. This indicates the potential of furan derivatives in developing new antimicrobial agents (Arora et al., 2013).
Mechanism of Action
Target of Action
The compound N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide primarily targets enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . These enzymes play crucial roles in various biological processes. Urease is involved in the hydrolysis of urea, while AChE and BChE are key enzymes in the cholinergic system, which is vital for signal transmission in the nervous system .
Mode of Action
This compound interacts with these target enzymes, inhibiting their activities . The compound’s interaction with the active sites of these enzymes has been investigated by molecular insertion simulations, which confirmed the experimental findings .
Biochemical Pathways
The inhibition of these enzymes by this compound affects various biochemical pathways. For instance, the inhibition of AChE and BChE can impact the cholinergic system, potentially affecting neurological functions .
Result of Action
The inhibition of the target enzymes by this compound can lead to significant molecular and cellular effects. For example, the compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard, and approximately 4.2-fold more activity against BChE enzyme than galantamine standard .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c23-18(16-7-4-10-25-16)17-9-8-14(27-17)11-21-19(24)15-12-26-20(22-15)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWAMAMFTRHWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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